

1-Aminocycloheptanecarboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminocycloheptanecarboxylic acid

Cat. No.: B050717

[Get Quote](#)

An In-Depth Technical Guide to **1-Aminocycloheptanecarboxylic Acid** for Advanced Drug Development

Executive Summary

This guide provides an in-depth technical overview of **1-Aminocycloheptanecarboxylic acid** (Ac7c), a non-proteinogenic α,α -disubstituted cyclic amino acid. We delve into its fundamental physicochemical properties, validated synthetic protocols, and comprehensive analytical characterization. The core focus is on its strategic application in medicinal chemistry and drug development, particularly its role as a conformational constraint in peptide design to enhance stability, bioactivity, and therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, controlling molecular conformation is paramount. Unstructured peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The incorporation of α,α -disubstituted cyclic amino acids, such as **1-**

Aminocycloheptanecarboxylic acid, offers a robust solution. By $\text{Ca-C}\alpha$ cyclization, these building blocks introduce a significant conformational bias into the peptide backbone.

The size of the cycloalkane ring is a critical design element. While smaller rings like cyclopropane (Ac3c) and cyclopentane (Ac5c) introduce high rigidity, the seven-membered ring of **1-Aminocycloheptanecarboxylic acid** (Ac7c) provides a unique balance of constraint and flexibility. This property makes it an intriguing scaffold for inducing specific secondary structures like β -turns or for exploring novel backbone geometries that can lead to improved binding affinities and specificities in drug design^[1]. This guide will explore the synthesis, characterization, and strategic implementation of this versatile building block.

Core Physicochemical & Identification Data

Accurate identification is the foundation of reproducible science. The key identifiers and properties for **1-Aminocycloheptanecarboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	6949-77-5	[2] [3]
Molecular Formula	C8H15NO2	[2] [3]
Molecular Weight	157.21 g/mol	[2] [3] [4]
IUPAC Name	1-aminocycloheptane-1-carboxylic acid	[4]
Synonyms	1-Amino-1-cycloheptanecarboxylic acid, Ac7c, NSC 22849	[2] [3] [4]
Physical Form	Solid	[2]
Melting Point	>300 °C	[3]
InChI Key	IINRZEIPFQHEAP-UHFFFAOYSA-N	[2] [3] [4]
Canonical SMILES	C1CCCC(CC1)(C(=O)O)N	[4]

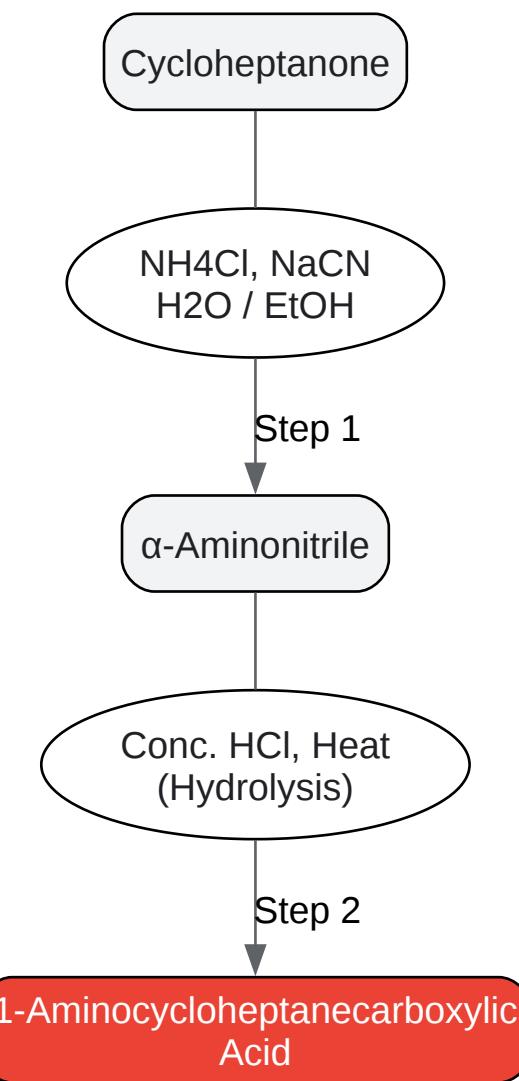
Synthesis and Functionalization: A Protocol Grounded in Causality

The synthesis of α -amino acids is a well-established field, with the Strecker and Bucherer-Bergs syntheses being common pathways from a ketone precursor. The choice of method is driven by factors such as starting material availability, desired scale, and tolerance of functional groups. For **1-Aminocycloheptanecarboxylic acid**, a modified Strecker synthesis starting from cycloheptanone is a logical and efficient approach.

Rationale for Synthetic Strategy

The Strecker synthesis is chosen for its reliability and straightforward execution. It involves a one-pot reaction to form an α -aminonitrile from a ketone, followed by hydrolysis to yield the desired α -amino acid. This pathway is highly effective for producing α,α -disubstituted amino acids where other methods might be sterically hindered.

Detailed Protocol: Synthesis via Modified Strecker Reaction


This protocol describes a representative lab-scale synthesis.

Step 1: Formation of α -Aminonitrile

- In a well-ventilated fume hood, combine cycloheptanone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) in a suitable solvent such as aqueous ammonia or a mixture of ethanol and water.
- Stir the reaction mixture vigorously at room temperature for 24-48 hours. The causality here is the in-situ formation of ammonia and hydrogen cyanide, which react with the ketone to form an intermediate imine, followed by nucleophilic attack by the cyanide ion.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, extract the resulting α -aminonitrile into an organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Hydrolysis to 1-Aminocycloheptanecarboxylic Acid

- Treat the crude α -aminonitrile from the previous step with a strong acid, typically concentrated hydrochloric acid (HCl).
- Heat the mixture to reflux for 12-24 hours. This harsh condition is necessary to hydrolyze the sterically hindered nitrile group to a carboxylic acid and the imine to an amine.
- After cooling, the product may precipitate as the hydrochloride salt. The pH is then adjusted to the isoelectric point (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the zwitterionic amino acid.
- Filter the solid product, wash with cold water and then ethanol, and dry under vacuum to yield pure **1-Aminocycloheptanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Strecker synthesis workflow for **1-Aminocycloheptanecarboxylic acid**.

N-Terminal Protection: Enabling Peptide Synthesis

For its use in Solid-Phase Peptide Synthesis (SPPS), the α -amino group must be reversibly protected. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). The choice depends on the overall synthetic strategy (acid-labile vs. base-labile). Fmoc protection is standard for modern SPPS.

Protocol: Fmoc Protection

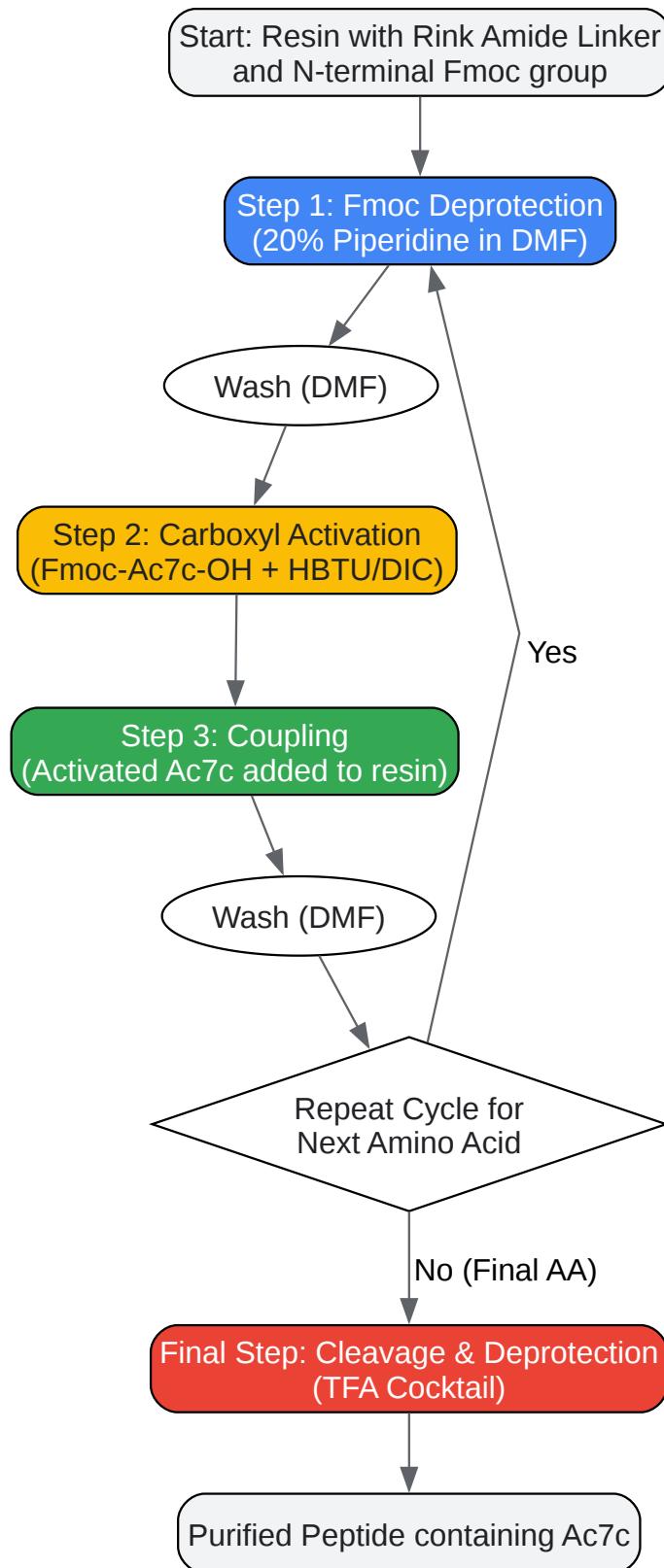
- Dissolve **1-Aminocycloheptanecarboxylic acid** (1.0 eq) in a mixture of 1,4-dioxane and water.
- Add a mild base, such as sodium bicarbonate (NaHCO_3) (2.5 eq), to deprotonate the amino group, making it nucleophilic.
- Cool the solution in an ice bath and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture with dilute HCl to protonate the carboxylate, then extract the Fmoc-protected product into ethyl acetate.
- Wash, dry, and purify by column chromatography or recrystallization to yield Fmoc-**1-aminocycloheptanecarboxylic acid**. This protected form is now ready for activation and coupling in SPPS[1].

Spectroscopic & Analytical Characterization

Rigorous characterization is non-negotiable to validate the structure and purity of the synthesized compound.

Technique	Expected Characteristics	Source(s)
¹ H NMR	A broad singlet for the acidic O-H proton appears far downfield (~10-12 ppm), which disappears upon D ₂ O exchange. The protons of the cycloheptane ring will appear as complex multiplets in the aliphatic region (~1.2-2.5 ppm).	[5]
¹³ C NMR	The carbonyl carbon (C=O) is highly deshielded, appearing around 170-180 ppm. The quaternary C _α will be in the 60-70 ppm range, and the cycloheptane carbons will appear in the 20-40 ppm range.	[5]
IR Spectroscopy	A very broad O-H stretch from the carboxylic acid dimer is observed from 2500-3300 cm ⁻¹ . A strong C=O (carbonyl) stretch appears around 1710 cm ⁻¹ for the hydrogen-bonded dimer. An N-H bend is also typically visible around 1500-1600 cm ⁻¹ .	[5]
Mass Spectrometry (MS)	In positive ion mode ESI-MS, the protonated molecule [M+H] ⁺ is expected at m/z 158.2. Fragmentation may show loss of the carboxylic acid group (-45 Da) or other characteristic ring cleavages.	[6]

Applications in Drug Discovery & Peptide Science


The true value of Ac7c lies in its application as a tool to engineer molecular properties. Its seven-membered ring imparts a unique conformational preference compared to its smaller (Ac3c-Ac5c) and more common six-membered (Ac6c) counterparts^[7].

Rationale: Inducing Favorable Peptide Conformations

The larger, more flexible cycloheptane ring can stabilize β -turn and helical structures without the high strain energy associated with smaller rings^{[7][8]}. This "constrained flexibility" allows the peptide to adopt a bioactive conformation that is pre-organized for receptor binding, potentially increasing potency and reducing the entropic penalty upon binding. Furthermore, the α,α -disubstitution renders the adjacent peptide bond resistant to enzymatic degradation by exopeptidases and endopeptidases, significantly enhancing the *in-vivo* half-life of the resulting peptide therapeutic.

Workflow: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Ac7c-OH in an automated or manual peptide synthesizer follows a well-defined, cyclical process. The workflow is a self-validating system where successful completion of each step (deprotection and coupling) is confirmed by colorimetric tests (e.g., Kaiser test) before proceeding to the next cycle.

[Click to download full resolution via product page](#)

Caption: Standard Fmoc-SPPS workflow for incorporating Ac7c into a peptide.

Therapeutic Areas of Interest

While specific applications of Ac7c are emerging, the principles established with related cyclic amino acids point to high-potential areas:

- Antimicrobial Peptides: The constrained structure can enhance membrane disruption capabilities and stability[8].
- Neuropharmacology: Derivatives are being explored for their potential in modulating receptor interactions and signaling pathways[1].
- Enzyme Inhibitors: The rigid scaffold can be used to design potent inhibitors, such as for arginase or histone deacetylases[8].

Safety, Handling, and Storage

Adherence to safety protocols is mandatory. This compound should be handled by trained professionals in a laboratory setting.

Parameter	Guideline	Source(s)
Personal Protective Equipment (PPE)	Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.	[9][10]
Handling	Handle in a well-ventilated area or fume hood to avoid formation of dust and aerosols. Use non-sparking tools.	[9][11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[9][11]
Spill & Disposal	For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the product to enter drains. Dispose of in accordance with local, state, and federal regulations.	[10][11]
Incompatibilities	Avoid contact with strong oxidizing agents and strong acids.	[10]

Conclusion and Future Outlook

1-Aminocycloheptanecarboxylic acid is more than just a chemical; it is a sophisticated design element for the modern medicinal chemist. Its unique conformational profile bridges the gap between the high rigidity of small cyclic amino acids and the excessive flexibility of linear residues. By providing a means to fine-tune peptide architecture, Ac7c enables the development of therapeutics with enhanced stability, higher potency, and improved pharmacokinetic profiles. As the demand for novel peptide-based drugs continues to grow, the strategic application of advanced building blocks like Ac7c will be instrumental in addressing complex therapeutic challenges.

References

- Chem-Impex. Fmoc-1-amino-1-cycloheptanecarboxylic acid. [\[Link\]](#)
- AAPPTec, LLC.
- CAS Common Chemistry. **1-Aminocycloheptanecarboxylic acid.** [\[Link\]](#)
- ResearchGate. Application of 1-Aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design | Request PDF. [\[Link\]](#)
- PubMed Central (PMC). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. [\[Link\]](#)
- PubChem, NIH. 1-Aminocyclohexanecarboxylic acid. [\[Link\]](#)
- CAS Common Chemistry. 1-Aminocyclooctane-1-carboxylic acid. [\[Link\]](#)
- PubMed. Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. [\[Link\]](#)
- Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- PubChem, NIH. **1-Aminocycloheptanecarboxylic acid.** [\[Link\]](#)
- Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [\[Link\]](#)
- Human Metabolome Database. ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0000666). [\[Link\]](#)
- PubMed. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. [\[Link\]](#)
- Human Metabolome Database. Showing metabocard for 1-Aminocyclopropanecarboxylic acid (HMDB0036458). [\[Link\]](#)
- PubMed.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [\[Link\]](#)
- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Aminocycloheptanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-Aminocycloheptanecarboxylic acid | C8H15NO2 | CID 23378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. [1-Aminocycloheptanecarboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050717#1-aminocycloheptanecarboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com